molecular formula C9H14N4 B1275967 1-(Pyrimidin-2-yl)piperidin-4-amine CAS No. 412355-81-8

1-(Pyrimidin-2-yl)piperidin-4-amine

Cat. No. B1275967
CAS RN: 412355-81-8
M. Wt: 178.23 g/mol
InChI Key: USLXJAKPMUUGPV-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)piperidin-4-amine, also known as 1-piperidin-4-ylpyrimidine, is a heterocyclic compound composed of a pyrimidine and a piperidine moiety. This compound has a wide range of applications in the field of organic synthesis, medicinal chemistry, and drug discovery. It is used as a building block in the synthesis of various pharmaceuticals and other organic compounds. In addition, it has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Microwave-Assisted Synthesis : Studies have shown the synthesis of compounds related to 1-(Pyrimidin-2-yl)piperidin-4-amine using microwave irradiation. These compounds exhibit potential antibacterial activities, indicating their application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Synthesis of Isoindoline-Diones : Another research demonstrates the synthesis of isoindoline-diones from related compounds, highlighting their potential in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Receptor Agonist Development

  • GPR119 Agonists : Research focused on developing GPR119 agonists, for potentially treating diabetes, identified derivatives of this compound as promising candidates. These compounds showed potential in enhancing insulin secretion and reducing glucose levels in diabetic models (Kubo et al., 2021).

  • Sigma-1 Receptor Antagonists : Compounds based on the pyrimidine scaffold, including those related to this compound, have been explored as sigma-1 receptor antagonists. These show potential for treating neuropathic pain, indicating their application in pain management (Lan et al., 2014).

Preparation of Kinase Inhibitors

  • Deoxycytidine Kinase Inhibitors : A practical synthesis of key intermediates related to this compound for the preparation of potent deoxycytidine kinase inhibitors has been reported. This research is significant in the development of new cancer therapies (Zhang et al., 2009).

Serotonin Receptor Agonists

  • 5-HT1A Agonists : Research in the development of serotonin receptor agonists identified aminopyrimidine derivatives, closely related to this compound, as potential compounds. These findings are relevant for psychiatric and neurological disorder treatments (Dounay et al., 2009).

Drug Metabolism Studies

  • Dipeptidyl Peptidase Inhibitors : The metabolism and pharmacokinetics of compounds structurally similar to this compound, used as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes, have been extensively studied. This research provides insights into drug development and pharmacokinetic profiling (Sharma et al., 2012).

Alzheimer's Disease Research

  • Cholinesterase and Aβ-Aggregation Inhibitors : Novel pyrimidine derivatives have been synthesized and evaluated as inhibitors of cholinesterase and amyloid-β aggregation, offering potential applications in Alzheimer's disease research (Mohamed et al., 2011).

Mechanism of Action

Target of Action

The primary target of 1-(Pyrimidin-2-yl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thus inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K. This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized to be an orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to identify potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that it has a significant effect at the molecular and cellular levels, particularly in the context of cancer therapy .

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-2-yl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, demonstrating high selectivity for PKB over other kinases such as protein kinase A (PKA) . This interaction is vital as it influences various downstream signaling pathways, including those involved in cell proliferation and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the activity of PKB, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, particularly the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell survival and metabolism . By inhibiting PKB, this compound disrupts the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β) and mammalian target of rapamycin (mTOR), thereby influencing gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the ATP-binding site of PKB . This binding inhibits the kinase activity of PKB, preventing the phosphorylation of its substrates. The compound’s high selectivity for PKB is attributed to its structural compatibility with the ATP-binding pocket, allowing it to effectively compete with ATP . Additionally, this inhibition leads to a cascade of events that alter gene expression and cellular functions, ultimately promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PKB activity, resulting in prolonged effects on cellular functions . The compound’s stability and efficacy may decrease over time, necessitating periodic replenishment in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and off-target interactions . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for achieving the desired therapeutic outcomes in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those associated with its role as a kinase inhibitor. The compound undergoes metabolism in vivo, leading to its rapid clearance and low oral bioavailability . This metabolism involves various enzymes, including cytochrome P450 enzymes, which facilitate the compound’s breakdown and elimination . The metabolic pathways of this compound also influence its pharmacokinetics and overall efficacy in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PKB . The distribution of this compound is also influenced by its physicochemical properties, including its solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, it can translocate to the nucleus, where it may influence gene expression and other nuclear processes . The localization of this compound is regulated by various factors, including its binding interactions and post-translational modifications .

properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLXJAKPMUUGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406499
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

412355-81-8
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 412355-81-8
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Synthesis routes and methods

Procedure details

TFA (7.87 mL, 103 mmol) was added to a solution of tert-butyl 1-(pyrimidine-2-yl)piperidin-4-ylcarbamate (2.86 g, 10.3 mmol) in DCM (60 mL) at at 0° C. The reaction mixture was stirred for 2 h at room temperature and removed the solvent under reduced pressure. The residue was re-dissolved in DCM, and neutralized with aq. Na2HCO3. The solvents were removed by evaporation, the resulting residue was purified by column chromatography (DCM:MeOH:NH4OH=10:1:0.1) to give 1-(pyrimidin-2-yl)piperidin-4-amine (1.68 g, 92%) as a white solid. 1H-NMR (CD3OD, Varian 400 MHz) δ 1.26-1.37 (2H, m), 1.75-1.99 (2H, m), 2.76-2.98 (2H, m), 2.86-3.05 (1H, m), 4.64-4.72 (2H, m), 6.53 (1H, t, J=4.8 Hz), 8.27 (2H, d, J=4.8 Hz). m/z=179.04 [M+1]+.
Name
Quantity
7.87 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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